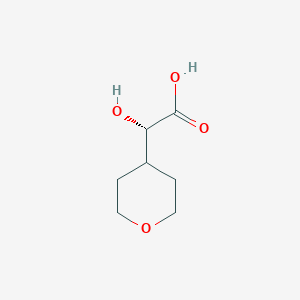

(2S)-2-hydroxy-2-(oxan-4-yl)acetic acid

Description

Contextualization within Chiral Organic Acids and Heterocyclic Systems

Chiral organic acids, particularly α-hydroxy acids, are a cornerstone of synthetic organic chemistry and are prevalent in a vast number of biologically active molecules. The presence of both a hydroxyl and a carboxylic acid group at a stereogenic center provides multiple points for molecular interaction and further chemical modification. These functional groups can participate in hydrogen bonding and ionic interactions, which are crucial for binding to biological targets like enzymes and receptors.

Significance of Enantiomerically Pure Compounds in Contemporary Organic Synthesis and Medicinal Chemistry

The importance of enantiomeric purity in the pharmaceutical industry cannot be overstated. For chiral drugs, the two enantiomers of a molecule can exhibit profoundly different pharmacological and toxicological profiles. rsc.orgnih.gov One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or even cause harmful side effects (the distomer). rsc.org The tragic case of thalidomide (B1683933) in the mid-20th century, where one enantiomer was a sedative and the other was a potent teratogen, serves as a stark reminder of the critical need for enantiomerically pure drugs. core.ac.uk

Consequently, regulatory agencies worldwide now have stringent requirements for the development of chiral drugs, often mandating the study of each enantiomer's properties. researchgate.net This has driven the development of asymmetric synthesis, a field of chemistry dedicated to the selective production of a single enantiomer of a chiral compound. rsc.org The use of enantiomerically pure building blocks, such as (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid, is a fundamental strategy in the construction of complex, single-enantiomer drug molecules. researchgate.net By incorporating a pre-defined stereocenter into a synthetic route, chemists can control the stereochemistry of the final product, avoiding the need for costly and often inefficient chiral separation steps later in the synthesis.

Historical Development and Emerging Research Trajectories for this compound

While specific historical milestones for this compound are not extensively documented in dedicated studies, its development is intrinsically linked to the broader history of asymmetric synthesis and the synthesis of heterocyclic compounds. The early 20th century saw the first examples of enantioselective reactions, but it was the latter half of the century that witnessed a rapid expansion of methods for controlling stereochemistry. rsc.orgresearchgate.net The development of chiral catalysts, including both metal-based and organocatalysts, has been a major driver of progress in this area. chiralpedia.comresearchgate.net

The synthesis of functionalized tetrahydropyrans has also seen significant advances, with methods such as the Prins cyclization, hetero-Diels-Alder reactions, and various metal-catalyzed cyclizations becoming powerful tools for their construction. mdpi.comresearchgate.net The stereoselective synthesis of tetrahydropyrans remains an active area of research, with new and more efficient methods continually being developed. acs.orgnih.gov

Emerging research trajectories for compounds like this compound are likely to be focused on their application as building blocks in the synthesis of complex natural products and novel pharmaceuticals. mdpi.comnih.gov The unique combination of a chiral α-hydroxy acid and a tetrahydropyran (B127337) ring makes this compound a versatile synthon for creating molecules with potential applications in a wide range of therapeutic areas. auctoresonline.org Furthermore, the ongoing development of new catalytic methods for asymmetric synthesis will likely lead to more efficient and scalable routes to this compound and its derivatives, further expanding their utility in chemical research. miami.edu The exploration of the biological activity of molecules containing this scaffold is another promising avenue for future research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-hydroxy-2-(oxan-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6,8H,1-4H2,(H,9,10)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIRTUFUYGPILS-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1[C@@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1509909-60-7 | |

| Record name | (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2s 2 Hydroxy 2 Oxan 4 Yl Acetic Acid

General Synthetic Routes and Precursor Strategies

Prior to developing enantioselective methods, the establishment of reliable routes to the racemic form of the target molecule is fundamental. These general strategies also inform the development of more complex asymmetric syntheses by identifying suitable precursors and reaction conditions.

Stereocontrol-Free Approaches to the Racemic Mixture

The synthesis of racemic 2-hydroxy-2-(oxan-4-yl)acetic acid can be accomplished through classical organic reactions that form carbon-carbon bonds without the influence of a chiral controller. A primary strategy involves the nucleophilic addition of an organometallic reagent derived from the oxane ring to an appropriate two-carbon electrophile representing the glyoxylic acid core.

A common method is the Grignard reaction. This approach begins with the preparation of a Grignard reagent from 4-bromooxane (4-bromotetrahydropyran). This organomagnesium compound, (oxan-4-yl)magnesium bromide, is then reacted with a glyoxylate (B1226380) equivalent, such as diethyl oxalate. The reaction proceeds via nucleophilic acyl substitution followed by a second addition, which upon acidic workup yields the racemic α-hydroxy ester. Subsequent saponification of the ester provides the target racemic acid.

Alternatively, a Strecker-type synthesis can be envisioned. Tetrahydropyran-4-carbaldehyde can be treated with a cyanide source, such as sodium cyanide, and ammonium (B1175870) chloride to form an α-aminonitrile. Hydrolysis of this intermediate under strong acidic or basic conditions would yield the racemic α-hydroxy acid, although this route is often more associated with the synthesis of α-amino acids.

Synthetic Pathways Employing Glyoxylic Acid Derivatives

Glyoxylic acid and its derivatives are ideal C2 synthons for the preparation of α-hydroxy acids due to the electrophilic nature of their aldehyde or keto-carbonyl group. wikipedia.org In the context of synthesizing the oxan-4-yl scaffold, these derivatives serve as the key electrophile.

For racemic synthesis, ethyl glyoxylate can be reacted with an organometallic nucleophile like (oxan-4-yl)magnesium bromide or (oxan-4-yl)lithium. This reaction directly forms the carbon skeleton of the target molecule. The choice of the organometallic reagent and reaction conditions can be optimized to maximize the yield of the desired α-hydroxy ester, which is subsequently hydrolyzed.

For enantioselective routes, glyoxylic acid derivatives are central to chiral auxiliary-mediated approaches. researchgate.net For instance, an N-glyoxyloyl derivative of a chiral auxiliary can be synthesized. This chiral reactant is then subjected to a diastereoselective addition of an oxan-4-yl nucleophile, where the stereochemical outcome is directed by the auxiliary. This powerful strategy is discussed in greater detail in section 2.2.

Strategies for Tetrahydropyran (B127337) Ring Construction and Functionalization

The tetrahydropyran (THP) ring is a privileged structure in many natural products, and numerous methods for its construction have been developed. rsc.org These strategies are crucial for preparing the necessary precursors for the synthesis of (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid. Common methods include:

Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and an aldehyde or ketone can efficiently construct the THP ring. This method allows for the introduction of various substituents with a degree of stereocontrol.

Prins Cyclization: The acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde is a powerful tool for forming substituted tetrahydropyrans. organic-chemistry.org This reaction proceeds through an oxocarbenium ion intermediate and can be rendered stereoselective. organic-chemistry.org

Intramolecular Williamson Ether Synthesis: This classic method involves the cyclization of a halo-alcohol or a diol derivative. For example, a 1,5-diol can be selectively tosylated at one terminus and then treated with a base to induce ring closure.

Ring-Closing Metathesis (RCM): Diene precursors containing an oxygen atom at the appropriate position can undergo RCM using ruthenium-based catalysts to form a dihydropyran ring, which can then be reduced to the saturated THP system. rsc.org

These methods provide access to 4-substituted tetrahydropyran precursors, such as tetrahydropyran-4-carbaldehyde or 4-bromotetrahydropyran, which are essential starting materials for the subsequent construction of the α-hydroxy acid side chain.

Enantioselective Synthesis of this compound

Achieving the desired (S)-configuration at the newly formed stereocenter requires an asymmetric synthesis strategy. Among the most reliable and well-established methods is the use of chiral auxiliaries. york.ac.uk

Chiral Auxiliary-Mediated Asymmetric Synthesis

The chiral auxiliary approach involves temporarily attaching a chiral molecule to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the new stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. york.ac.uk This methodology is particularly effective for the synthesis of α-substituted carboxylic acids. Evans' oxazolidinone auxiliaries, for instance, are renowned for their high levels of stereocontrol in aldol (B89426), alkylation, and acylation reactions. rsc.org

In the synthesis of the target molecule, a chiral auxiliary would be acylated with a glyoxylate equivalent. The resulting chiral α-ketoimide is then reacted with an organometallic reagent derived from tetrahydropyran. The steric and electronic properties of the auxiliary block one face of the electrophilic carbonyl group, forcing the nucleophile to attack from the opposite face, thereby leading to a single diastereomer.

Evans' oxazolidinones are among the most successful classes of chiral auxiliaries for asymmetric synthesis. scielo.org.mx Their application to the synthesis of this compound provides a robust and predictable route to the desired enantiomer.

The synthetic sequence typically begins by acylating a commercially available chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an α-keto acylating agent. A common precursor is methyl or ethyl glyoxylate, which can be converted to an N-glyoxyloyl oxazolidinone.

The key stereodetermining step is the diastereoselective addition of a nucleophilic oxane species to the α-keto carbonyl group of the N-glyoxyloyl oxazolidinone. The reaction is typically mediated by a Lewis acid, such as magnesium bromide (MgBr₂) or titanium tetrachloride (TiCl₄). The Lewis acid chelates to the two carbonyl oxygen atoms of the imide, locking it into a rigid conformation. This conformational rigidity, combined with the steric hindrance provided by the substituent on the oxazolidinone ring (e.g., the phenyl or isopropyl group), effectively shields one face of the α-keto group. Consequently, the nucleophile, for example, (oxan-4-yl)magnesium bromide, adds preferentially to the less hindered face, resulting in the formation of one diastereomer in high excess.

Following the addition reaction, the chiral auxiliary is removed under mild conditions. Saponification using lithium hydroxide (B78521) (LiOH) or lithium hydroperoxide (LiOOH) cleaves the amide bond, liberating the enantiomerically enriched this compound and allowing for the recovery of the valuable chiral auxiliary. researchgate.net

The table below illustrates representative outcomes for such Lewis acid-mediated additions to N-glyoxyloyl oxazolidinone systems, demonstrating the high levels of diastereoselectivity typically achieved.

| Chiral Auxiliary | Nucleophile | Lewis Acid | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|---|

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | (Oxan-4-yl)MgBr | MgBr₂·OEt₂ | -78 to 0 | >95:5 | 85 |

| (S)-4-benzyl-2-oxazolidinone | (Oxan-4-yl)MgBr | TiCl₄ | -78 | >98:2 | 82 |

| (S)-4-isopropyl-2-oxazolidinone | (Oxan-4-yl)ZnCl | MgBr₂·OEt₂ | -78 to -20 | 94:6 | 88 |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | (Oxan-4-yl)Li | TiCl₄ | -78 | 90:10 | 75 |

Data presented are representative examples based on analogous reactions reported in the literature for Evans' auxiliary-mediated additions to α-ketoimides and are intended for illustrative purposes.

Diastereoselective Inductions in Key Bond-Forming Reactions

The formation of new stereocenters with a high degree of selectivity is crucial in the synthesis of enantiomerically pure compounds. Diastereoselective reactions, guided by the presence of a chiral auxiliary, are fundamental to achieving this control. Key bond-forming reactions such as aldol additions, conjugate additions, and Diels-Alder reactions are instrumental in this context.

Aldol Reactions: In the synthesis of α-hydroxy acids, aldol-type reactions are particularly relevant. For instance, the reaction of a chiral glyoxylate ester with a nucleophile can proceed with high diastereoselectivity. The chiral auxiliary attached to the glyoxylate directs the approach of the nucleophile, leading to the preferential formation of one diastereomer. acs.org Evans' oxazolidinone auxiliaries are well-known for their ability to direct stereoselective aldol reactions, establishing two contiguous stereocenters simultaneously. wikipedia.orgresearchgate.net The stereoselectivity is often explained by the formation of a rigid chelated transition state, where one face of the enolate is blocked by the substituent on the chiral auxiliary. wikipedia.org

Conjugate Additions: Diastereoselective conjugate additions are another powerful tool. The addition of nucleophiles to α,β-unsaturated systems bearing a chiral auxiliary can create new stereocenters with high control. For example, the zinc-copper mediated conjugate addition of alkyl iodides to chiral α,β-unsaturated carbonyl compounds has been shown to proceed with high diastereomeric excess. nih.gov

Diels-Alder Reactions: While less directly applicable to the synthesis of a simple α-hydroxy acid, the principles of diastereoselective Diels-Alder reactions highlight the power of chiral auxiliaries. The auxiliary can control the facial selectivity of the dienophile, leading to a specific stereochemical outcome in the resulting cycloadduct.

The table below summarizes the diastereoselectivity achieved in various key bond-forming reactions using chiral auxiliaries, which are foundational to the synthesis of chiral molecules like this compound.

| Reaction Type | Chiral Auxiliary | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Reference |

| Aldol Reaction | Oxazolidinone | >98:2 d.r. | williams.edu |

| Ene Reaction | trans-2-Phenylcyclohexanol | 10:1 d.r. | wikipedia.org |

| Conjugate Addition | Methyleneoxazolidinone | 44-90% d.e. | nih.gov |

| Alkylation | Camphor-derived auxiliary | High d.e. | researchgate.net |

Strategies for Chiral Auxiliary Cleavage and Recovery

Common cleavage methods include:

Hydrolysis: Mild hydrolytic conditions are often employed to cleave ester or amide linkages connecting the auxiliary. For instance, lithium hydroperoxide (LiOOH) is a common reagent for the hydrolysis of oxazolidinone auxiliaries to yield the corresponding carboxylic acid. williams.edunih.gov

Reductive Cleavage: Reagents like lithium borohydride (B1222165) (LiBH₄) can be used to reductively cleave the auxiliary, directly affording the corresponding alcohol. nih.gov

Transesterification: This method involves the exchange of the chiral auxiliary with a simple alcohol under basic or acidic conditions.

Oxidative Cleavage: In some cases, oxidative methods can be used to remove the auxiliary.

The choice of cleavage method depends on the nature of the auxiliary and the functional groups present in the molecule. It is crucial that the conditions are mild enough to prevent racemization of the product. researchgate.net For example, in the cleavage of Evans oxazolidinones, alkaline hydrogen peroxide is used to selectively cleave the exocyclic imide carbonyl, which is then reduced to the carboxylic acid. williams.edu

The recovery of the chiral auxiliary is typically achieved through extraction or chromatography after the cleavage step. The high cost of many chiral auxiliaries makes their efficient recovery and recycling an important factor in large-scale synthesis. york.ac.uk

Asymmetric Catalysis for Enantiocontrol

Asymmetric catalysis offers a powerful and efficient alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. ddugu.ac.in

Metal-Catalyzed Enantioselective Transformations

Chiral metal complexes are widely used as catalysts in a variety of enantioselective transformations. These catalysts can activate substrates and create a chiral environment that directs the stereochemical outcome of the reaction.

For the synthesis of α-hydroxy acids, relevant metal-catalyzed reactions include:

Asymmetric Hydrogenation: The enantioselective hydrogenation of α-keto esters is a direct and atom-economical method for producing chiral α-hydroxy esters. Chiral ruthenium and rhodium complexes with ligands such as BINAP are highly effective for this transformation.

Asymmetric Aldol Reactions: Lewis acid catalysts, such as chiral titanium or copper complexes, can be used to catalyze the enantioselective aldol reaction between an enolate precursor and an aldehyde.

Asymmetric C-H Hydroxylation: The direct hydroxylation of a C-H bond adjacent to a carbonyl group represents a highly efficient strategy. Chiral iron or manganese catalysts have been developed for this purpose, although their application to specific substrates like those required for this compound may require further development.

Organocatalytic Approaches

Organocatalysis utilizes small organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals. mdpi.com This field has seen rapid growth and offers versatile methods for asymmetric synthesis. mdpi.com

Key organocatalytic strategies applicable to the synthesis of α-hydroxy acids include:

Proline-catalyzed α-hydroxylation: L-proline and its derivatives can catalyze the direct asymmetric α-hydroxylation of aldehydes and ketones using oxidants like nitrosobenzene.

Chiral Amine Catalysis: Chiral primary and secondary amines can activate carbonyl compounds through the formation of enamines or iminium ions. This activation enables a variety of enantioselective transformations, including α-functionalization reactions.

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids are excellent Brønsted acid catalysts that can activate electrophiles and control the stereochemistry of nucleophilic additions.

An example of an organocatalytic approach is the aqueous aldol reaction of glyoxylic acid with ketones, catalyzed by a prolinamide derivative, to produce chiral α-hydroxy-γ-keto carboxylic acids with high diastereo- and enantioselectivity. rsc.org

Biocatalytic Syntheses

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages, including high enantioselectivity, mild reaction conditions, and environmental compatibility. nih.gov

For the synthesis of this compound, several biocatalytic approaches are feasible:

Enzymatic Resolution: This method involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the two. Lipases are commonly used for the kinetic resolution of racemic alcohols or esters via enantioselective acylation or hydrolysis. researchgate.netacs.org For example, the lipase-catalyzed transacylation of a racemic alcohol can produce an enantiomerically enriched ester and the unreacted alcohol. researchgate.net

Asymmetric Biotransformations: This approach involves the conversion of a prochiral substrate into a chiral product. nih.gov

Carbonyl Reductases: Ketoreductases (KREDs) can catalyze the enantioselective reduction of α-keto acids or esters to the corresponding α-hydroxy acids or esters. fao.orgnih.gov The use of co-factor regeneration systems, such as glucose dehydrogenase (GDH), is often necessary for these reactions. mdpi.com

Aldolases: Aldolases can catalyze the stereoselective aldol addition of pyruvate (B1213749) to aldehydes, affording chiral 4-hydroxy-2-oxo acids, which are precursors to γ-hydroxy-α-amino acids and potentially α-hydroxy acids. nih.gov

Tandem Reactions: Combining multiple enzymatic steps in a one-pot process can improve efficiency. For instance, a tandem aldol addition and subsequent ketoreduction can be used to synthesize chiral 2-hydroxy-4-butyrolactone derivatives. nih.gov

The following table provides examples of biocatalytic methods for the synthesis of chiral hydroxy acids.

| Biocatalytic Method | Enzyme/Microorganism | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Kinetic Resolution | Lipase (B570770) | Racemic α-hydroxy ester | (S)-α-hydroxy amide | >99% | researchgate.net |

| Asymmetric Reduction | Saccharomyces cerevisiae | α-keto ester | (S)-α-hydroxy ester | >99% | researchgate.net |

| Asymmetric Reduction | Ketoreductase | α-keto ester | (S)-hydroxy ester | 99% | nih.gov |

| Tandem Aldol Addition/Reduction | Aldolase/Ketoreductase | Aldehyde, 2-oxoacid | (2S,4R)-2-hydroxy-4-butyrolactone | >99% | nih.gov |

Convergent and Divergent Synthetic Strategies

Divergent Synthesis: A divergent synthesis starts from a common intermediate that is transformed into a variety of different target molecules. This strategy is useful for creating a library of related compounds for structure-activity relationship studies. While less directly applicable to the synthesis of a single target like this compound, a divergent approach could be employed to synthesize a range of substituted α-hydroxy acids starting from a common chiral precursor.

Green Chemistry Principles in Synthetic Route Design

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of complex molecules like this compound. The design of synthetic routes is increasingly guided by the need to reduce environmental impact, improve safety, and enhance efficiency. This involves a focus on atom economy, the use of renewable resources, the reduction of hazardous substances, and the implementation of catalytic and biocatalytic methods.

One of the most promising green approaches for synthesizing chiral α-hydroxy acids is the use of biocatalysis. nih.govmdpi.com Enzymes operate under mild conditions—typically in aqueous media at ambient temperature and pressure—which significantly reduces energy consumption and the need for hazardous organic solvents. researchgate.net For the synthesis of enantiomerically pure compounds like this compound, enzymatic methods such as kinetic resolution and asymmetric reduction are particularly valuable. nih.govmdpi.com

Chemoenzymatic strategies, which combine the strengths of both chemical and biological transformations, offer robust pathways to chiral intermediates. researchgate.netnih.gov For instance, an enzymatic resolution step can be integrated into a multi-step chemical synthesis to selectively produce the desired (S)-enantiomer, thereby avoiding the waste associated with resolving agents in classical resolution. researchgate.net Lipases and dehydrogenases are commonly employed enzymes for these purposes. mdpi.com Lipases, for example, can perform highly enantioselective acylation in kinetic resolutions, while dehydrogenases can facilitate the stereoselective reduction of a corresponding α-keto acid precursor to the desired (S)-α-hydroxy acid with high enantiomeric excess. nih.gov

The principle of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the final product, is a key metric in green synthesis design. sphinxsai.com Synthetic routes that proceed via addition reactions or employ catalytic C-H activation are inherently more atom-economical than those relying on protecting groups or stoichiometric reagents. One-pot and tandem reactions, where multiple transformations occur in a single reaction vessel, exemplify high atom economy. nih.gov These processes minimize the need for intermediate isolation and purification steps, which in turn reduces solvent usage and waste generation. nih.gov

Modern synthetic strategies also explore the use of continuous-flow chemistry. rsc.org Flow reactors offer superior control over reaction parameters such as temperature and pressure, enhancing safety, particularly when dealing with highly energetic intermediates. rsc.org This technology can lead to higher yields and selectivity compared to traditional batch processes, while also being more scalable and environmentally benign due to the reduced reaction volumes and avoidance of extensive workup procedures. rsc.org

The selection of solvents and catalysts is another critical aspect of green synthetic design. The ideal solvent should be non-toxic, readily available, and recyclable. Water is often the solvent of choice for biocatalytic reactions. nih.gov When organic solvents are necessary, the trend is moving towards greener alternatives. Similarly, the development of recyclable catalysts, whether they are enzymes or metal-based, is a core tenet of sustainable chemistry. nih.govrsc.org

Below are data tables summarizing the application of these principles in the synthesis of chiral hydroxy acids, which are analogous to the target compound.

| Tandem Aldol Addition/Reduction | Aldolase & Ketoreductase | Aldehyde + 2-Oxoacid | Builds complexity from simple achiral precursors | >95% conversion, diastereomeric ratios up to 98:2 nih.gov |

| Process Intensification | Continuous-flow synthesis | Avoidance of chromatography and isolation of hazardous intermediates | rsc.org |

Chemical Transformations and Reactivity Profiles of 2s 2 Hydroxy 2 Oxan 4 Yl Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations such as esterification, amidation, reduction, and cyclization.

The conversion of the carboxylic acid to an ester is a fundamental transformation, often employed to modify solubility, improve bioavailability in medicinal chemistry, or to act as a protecting group.

Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between the carboxylic acid and an alcohol. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is typically used, or water is removed as it is formed, often with a Dean-Stark apparatus. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water. masterorganicchemistry.com

Other Esterification Methods: For substrates sensitive to strong acid, alternative methods are employed. These include reaction with alkyl halides under basic conditions or using coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC). Enzymatic methods are also prevalent. medcraveonline.com

Kinetic Resolution: Since (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid is a single enantiomer, kinetic resolution is most relevant when reacting it with a racemic alcohol or when starting with a racemic mixture of the acid itself. Lipases and esterases are highly effective biocatalysts for the enantioselective acylation of alcohols or the hydrolysis of esters. nih.govpolimi.itmdpi.com For instance, in a racemic mixture of 2-hydroxy-2-(oxan-4-yl)acetic acid, a lipase (B570770) could selectively catalyze the esterification of one enantiomer, allowing for the separation of the fast-reacting ester from the unreacted, slow-reacting acid enantiomer. mdpi.commdpi.com

| Method | Reagents & Conditions | Key Features | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Strong Acid Catalyst (e.g., H₂SO₄, TsOH), Heat | Equilibrium-driven; requires excess alcohol or water removal. | masterorganicchemistry.com |

| Enzymatic Acylation (KR) | Racemic alcohol, Acyl donor (e.g., vinyl acetate), Lipase (e.g., CAL-B, PPL), Organic solvent | High enantioselectivity for resolving racemic alcohols. | polimi.it |

| Enzymatic Hydrolysis (KR) | Racemic ester, Lipase or Esterase, Aqueous buffer | Selective hydrolysis of one ester enantiomer. nih.govmdpi.com | nih.govmdpi.com |

| Non-Enzymatic Acylative KR | Racemic alcohol, Acetic anhydride, Chiral DMAP catalyst | Provides access to β-hydroxy esters with high enantiomeric excess. mdpi.com | mdpi.com |

The formation of an amide bond is one of the most significant reactions in organic synthesis, central to the creation of peptides and other biologically important molecules. This involves activating the carboxylic acid to facilitate nucleophilic attack by a primary or secondary amine. sapub.org

A variety of coupling reagents have been developed to promote this reaction efficiently while minimizing side reactions, particularly racemization at the α-carbon. uniurb.itbachem.com Given that the substrate is a chiral α-hydroxy acid, preserving stereochemical integrity is critical.

Common classes of coupling reagents include:

Carbodiimides: Reagents like DCC and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid to form an O-acylisourea intermediate. Additives such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure are often included to suppress racemization and improve yields. bachem.com

Phosphonium (B103445) Salts: Reagents like BOP, PyBOP, and PyAOP are highly efficient and generate byproducts that are generally easy to remove. uniurb.it

Uronium/Aminium Salts: Reagents such as HBTU, HATU, and TBTU are among the most popular due to their high reactivity and the stability of the active esters they form. bachem.com HATU is particularly effective for sterically hindered couplings.

| Reagent Class | Examples | Typical Conditions | Notes | Reference |

|---|---|---|---|---|

| Carbodiimides | EDC, DCC | Amine, Additive (HOBt, Oxyma), Solvent (DCM, DMF) | DCC byproduct (DCU) is a precipitate; EDC byproduct is water-soluble. | bachem.com |

| Phosphonium | BOP, PyBOP, PyAOP | Amine, Base (DIPEA, NMM), Solvent (DMF) | Highly efficient; PyAOP avoids potential guanidinylation side reactions. | uniurb.itbachem.com |

| Uronium/Aminium | HBTU, HATU, TBTU | Amine, Base (DIPEA, NMM), Solvent (DMF) | Very popular for solid-phase peptide synthesis; HATU is exceptionally reactive. | bachem.compeptide.com |

| Other | DEPBT | Amine, Base, Solvent (DMF) | Noted for its remarkable resistance to racemization. bachem.com | bachem.com |

The carboxylic acid moiety can be reduced to a primary alcohol, converting the α-hydroxy acid into a 1,2-diol. This transformation requires potent reducing agents, as carboxylic acids are less reactive towards reduction than aldehydes or ketones. britannica.com

The most common and effective reagents for this purpose are lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF). britannica.com The reaction with LiAlH₄ is typically performed in an anhydrous ether solvent, followed by an aqueous workup to neutralize the reaction and hydrolyze the aluminum salts. Borane reduction is often milder and can show greater functional group tolerance in more complex molecules. The resulting product from the reduction of this compound would be (S)-1-(oxan-4-yl)ethane-1,2-diol.

| Reducing Agent | Typical Conditions | Selectivity & Notes | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous THF or Et₂O; 2. Aqueous acid workup (e.g., H₂SO₄ or Rochelle's salt) | Highly reactive, non-selective. Reduces esters, amides, aldehydes, and ketones. Reacts violently with water. | britannica.com |

| Borane (BH₃·THF) | Anhydrous THF, often with heating, followed by an alcohol or aqueous workup. | More selective than LiAlH₄. Does not typically reduce esters or nitro groups under standard conditions. | britannica.com |

The bifunctional nature of this compound allows it to be a precursor for heterocyclic synthesis. While intramolecular cyclization (lactonization) to form an oxiranecarboxylic acid derivative is sterically disfavored, intermolecular reactions are more plausible. For instance, under dehydrating conditions, two molecules could undergo intermolecular esterification to form a 12-membered cyclic di-lactone (a type of lactide).

Furthermore, the compound can react with other bifunctional molecules to create novel heterocycles. For example, reaction with a 1,2-diamine could, after initial amidation, lead to cyclization and the formation of a piperazinone derivative. Similarly, reaction with ortho-phenylenediamine could lead to benzimidazole (B57391) derivatives after amidation and subsequent intramolecular cyclization. These synthetic routes open pathways to complex structures from a relatively simple chiral starting material. researchgate.net

Reactivity of the Tetrahydropyran (B127337) Ring System

The tetrahydropyran (oxane) ring is a saturated cyclic ether. This structural feature renders it largely unreactive under many common reaction conditions, contributing to its prevalence in the core structures of numerous natural products. nih.gov Its general inertness makes it a stable component of the molecule during transformations of the hydroxyacetic acid side chain.

Electrophilic and Nucleophilic Functionalization of the Oxane Ring

Direct functionalization of the C-H bonds of the oxane ring is challenging due to their low reactivity.

Electrophilic Functionalization: Under forcing conditions, such as radical-initiated halogenation, substitution on the ring can occur, but this process typically lacks selectivity and is of limited synthetic utility.

Nucleophilic Functionalization: The ether oxygen is a weak Lewis base. Nucleophilic attack on the ring carbons requires prior activation of the ether oxygen. Strong Lewis acids could coordinate to the oxygen, making the adjacent carbons more electrophilic, but this often leads to ring-opening reactions rather than substitution. nih.gov

Ring-Opening Reactions and Rearrangements

While the tetrahydropyran ring is robust, it can undergo cleavage under harsh, acidic conditions. rsc.org Treatment with strong hydrohalic acids, such as HBr or HI, can lead to the protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on one of the adjacent carbon atoms (C2 or C6 of the ring). This Sₙ2-type cleavage results in the formation of a halogenated long-chain alcohol. Given the symmetry of the oxane ring in this specific molecule, attack at either C2 or C6 would yield the same ring-opened product. Rearrangements of the stable six-membered ring are generally not observed unless under specific catalytic or pyrolytic conditions.

Stereospecific and Stereoselective Reaction Pathways

The (S)-stereocenter at the C2 position is a key feature of the molecule, influencing the stereochemical outcome of certain reactions.

Stereospecific Reactions: Reactions occurring directly at the C2 chiral center can be stereospecific. As detailed in section 3.2.4, an Sₙ2 reaction on an activated form of the C2 hydroxyl group will proceed with complete inversion of configuration. This provides a reliable method to access the corresponding (R)-enantiomer.

Stereoselective Reactions: While reactions at the distant carboxylic acid or on the oxane ring are unlikely to be directly influenced by the C2 stereocenter, the introduction of new stereocenters can be achieved with stereoselectivity. For instance, the reduction of the ketone product (from oxidation, section 3.2.3) back to the alcohol can be performed with stereoselective reducing agents. Depending on the reagent and conditions (e.g., chelation-controlled vs. non-chelation-controlled reduction), it may be possible to favor the formation of either the original (2S)-diol or the diastereomeric (2R)-diol. researchgate.net The synthesis of analogs with additional substituents on the oxane ring could also proceed with diastereoselectivity, guided by the existing stereochemistry and steric hindrance. nih.gov

Synthesis and Functionalization of Derivatives of 2s 2 Hydroxy 2 Oxan 4 Yl Acetic Acid

Ester and Amide Derivatives

The carboxyl and hydroxyl groups of (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid are primary sites for derivatization, allowing for the synthesis of a wide range of esters and amides. These modifications are fundamental in altering the physicochemical properties of the parent molecule.

Synthesis and Characterization of Alkyl and Aryl Esters

The synthesis of alkyl and aryl esters from this compound can be achieved through several established esterification protocols. The choice of method often depends on the nature of the alcohol (alkyl or aryl) and the desired reaction conditions.

Alkyl Esters: Standard acid-catalyzed esterification, such as the Fischer-Speier method, is a common approach for synthesizing simple alkyl esters (e.g., methyl, ethyl). This involves refluxing the carboxylic acid with an excess of the corresponding alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by removing the water formed, typically using a Dean-Stark apparatus.

For more sensitive substrates or when milder conditions are required, carbodiimide-mediated coupling reactions are employed. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) activate the carboxylic acid, facilitating nucleophilic attack by the alcohol. organic-chemistry.org The addition of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. organic-chemistry.org

Aryl Esters: The direct esterification of carboxylic acids with phenols (to form aryl esters) is often less efficient due to the lower nucleophilicity of the phenolic hydroxyl group. rsc.org A common strategy involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with the phenol (B47542) in the presence of a base (e.g., pyridine, triethylamine) to yield the desired aryl ester. An alternative, one-pot method involves the use of triarylphosphites and N-iodosuccinimide under neutral conditions to directly synthesize aryl esters from carboxylic acids. rsc.org

Characterization: The characterization of the synthesized esters relies on standard spectroscopic techniques.

Infrared (IR) Spectroscopy: Successful esterification is confirmed by the appearance of a strong C=O stretching band characteristic of esters (typically in the range of 1735-1750 cm⁻¹) and the disappearance of the broad O-H band of the carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra will show characteristic signals for the alkyl or aryl groups introduced from the alcohol, along with shifts in the signals adjacent to the newly formed ester linkage. ¹³C NMR will show a distinctive signal for the ester carbonyl carbon (around 170 ppm).

Mass Spectrometry (MS): Provides the molecular weight of the ester, confirming its identity.

| Derivative Name | Structure | Alcohol/Phenol Reactant | Typical Synthetic Method |

|---|---|---|---|

| Methyl (2S)-2-hydroxy-2-(oxan-4-yl)acetate | Methanol | Fischer Esterification | |

| Ethyl (2S)-2-hydroxy-2-(oxan-4-yl)acetate | Ethanol (B145695) | Fischer Esterification | |

| tert-Butyl (2S)-2-hydroxy-2-(oxan-4-yl)acetate | tert-Butanol | EDCI/DMAP Coupling | |

| Phenyl (2S)-2-hydroxy-2-(oxan-4-yl)acetate | Phenol | Acyl Chloride Method | |

| 4-Nitrophenyl (2S)-2-hydroxy-2-(oxan-4-yl)acetate | 4-Nitrophenol | Acyl Chloride Method |

N-Acylated and N-Substituted Amides

The formation of amide bonds is a cornerstone of organic synthesis. researchgate.net N-acylated and N-substituted amides of this compound are synthesized by reacting the carboxylic acid with a primary or secondary amine. Due to the low reactivity of amines towards carboxylic acids, direct reaction requires high temperatures and is often impractical. Therefore, the use of coupling agents is the preferred method. rsc.org

Common coupling reagents include carbodiimides (DCC, EDCI), phosphonium (B103445) salts (BOP, PyBOP), and uronium salts (HATU, HBTU). The general mechanism involves the activation of the carboxylic acid by the coupling agent to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides). This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond, releasing a byproduct (e.g., dicyclohexylurea for DCC).

The reaction is typically performed in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. nih.gov The choice of amine reactant determines the final product, allowing for the synthesis of a diverse library of N-substituted amides.

| Product Name | Amine Reactant | Coupling Reagent | Potential Yield (%) |

|---|---|---|---|

| (2S)-N-Benzyl-2-hydroxy-2-(oxan-4-yl)acetamide | Benzylamine | HATU | 85-95 |

| (2S)-2-Hydroxy-N-phenyl-2-(oxan-4-yl)acetamide | Aniline | EDCI/HOBt | 80-90 |

| (2S)-2-Hydroxy-N,N-diethyl-2-(oxan-4-yl)acetamide | Diethylamine | PyBOP | 75-85 |

| (2S)-2-Hydroxy-2-(oxan-4-yl)-1-(piperidin-1-yl)ethan-1-one | Piperidine | DCC | 80-90 |

Hydrazide Derivatives and their Transformations (e.g., Schiff's bases, oxadiazoles, triazoles)

Acid hydrazides are stable and versatile intermediates in organic synthesis, serving as precursors for a wide array of heterocyclic compounds. mdpi.com

Hydrazide Synthesis: The most direct method for preparing (2S)-2-hydroxy-2-(oxan-4-yl)acetohydrazide is through the hydrazinolysis of a corresponding ester, typically the methyl or ethyl ester. mdpi.comajgreenchem.com The ester is refluxed with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol or methanol. ajgreenchem.com This nucleophilic acyl substitution reaction is generally high-yielding and provides the hydrazide product upon cooling and crystallization.

Transformations of Hydrazides: The resulting acetohydrazide is a valuable synthon for constructing various five-membered heterocycles. mdpi.com

Schiff's Bases (Hydrazones): Hydrazides readily condense with aldehydes or ketones in an acidic medium (often a catalytic amount of acetic acid in ethanol) to form Schiff's bases, also known as hydrazones. nih.gov These compounds are characterized by the R-C(=O)NHN=CHR' linkage.

1,3,4-Oxadiazoles: Cyclization of the hydrazide can lead to the formation of 1,3,4-oxadiazoles. A common method involves reacting the hydrazide with carbon disulfide (CS₂) in the presence of potassium hydroxide (B78521) to form a dithiocarbazate salt, which is then cyclized by heating with iodine or by dehydration with concentrated sulfuric acid. This yields a 2-mercapto-1,3,4-oxadiazole derivative. mdpi.com

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles from hydrazides typically proceeds via a thiosemicarbazide (B42300) intermediate. The hydrazide is treated with an isothiocyanate (R-N=C=S) to form the corresponding N-substituted thiosemicarbazide. Subsequent base-catalyzed intramolecular cyclization (e.g., using sodium hydroxide or sodium ethoxide) with the elimination of water or hydrogen sulfide (B99878) affords the 1,2,4-triazole-3-thione derivative. mdpi.com

| Derivative Type | Key Reagent(s) | Resulting Heterocycle |

|---|---|---|

| Schiff's Base | Benzaldehyde | N'-Benzylidene-2-hydroxy-2-(oxan-4-yl)acetohydrazide |

| 1,3,4-Oxadiazole | 1. CS₂, KOH; 2. H₂SO₄ | 4-((5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)oxan-2-ol |

| 1,2,4-Triazole | 1. Phenyl isothiocyanate; 2. NaOH | 4-((4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)oxan-2-ol |

Derivatives Incorporating Modified Tetrahydropyran (B127337) Moieties

Functionalization can also be directed at the tetrahydropyran (oxane) ring itself, leading to more profound structural changes and the creation of novel molecular scaffolds.

Synthesis of Substituted Oxane-Containing Scaffolds

Intramolecular Cyclization: An appropriately substituted acyclic precursor can undergo intramolecular cyclization to form the oxane ring. For instance, an intramolecular Williamson ether synthesis on a halo-alcohol or the cyclization of a diol under acidic conditions can be employed to generate tetrahydropyran rings with specific substitution patterns.

Hetero-Diels-Alder Reaction: The reaction of a Danishefsky's diene with an aldehyde can produce a dihydropyran ring, which can then be hydrogenated to the desired substituted tetrahydropyran. This method allows for the controlled introduction of substituents on the ring.

Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde can form a 4-hydroxytetrahydropyran, providing another route to substituted scaffolds.

These methods allow for the synthesis of analogues of this compound where the oxane ring bears additional alkyl, aryl, or functional groups at various positions.

Annulated and Spirocyclic Systems Derived from the Tetrahydropyran Ring

Building upon the core tetrahydropyran structure, annulated (fused) and spirocyclic systems can be synthesized, creating rigid, three-dimensional architectures.

Complex Molecular Architectures and Conjugates

The unique structural attributes of this compound, featuring a stereodefined α-hydroxy acid function and a saturated oxane ring, position it as a valuable chiral building block for the assembly of complex molecular architectures and conjugates. Its bifunctional nature—a carboxylic acid for amide bond formation and a hydroxyl group for esterification or etherification—coupled with the conformational rigidity of the oxane moiety, allows for its incorporation into a diverse array of advanced chemical structures.

The design of specific ligands for biological targets is a cornerstone of modern drug discovery. The this compound scaffold offers several advantageous features for this purpose. The α-hydroxy carboxylate unit is a well-known pharmacophore capable of forming critical hydrogen bonding and ionic interactions with amino acid residues in the binding sites of enzymes and receptors. The defined (S)-stereochemistry at the α-carbon allows for precise spatial orientation of substituents, which is crucial for achieving high-affinity and selective binding.

The oxane ring serves as a rigid, non-aromatic spacer that can position appended functionalities in specific vectors, exploring the three-dimensional space of a target's binding pocket. This is a departure from more flexible aliphatic linkers or planar aromatic systems. By functionalizing the core molecule, a library of potential ligands can be synthesized. For instance, the carboxylic acid can be converted to amides, while the hydroxyl group can be derivatized into esters or ethers, introducing a variety of functional groups to probe protein-ligand interactions. The hydroxyl and carbonyl groups can also act as key coordinators for metal ions in the design of metalloproteinase inhibitors. researchgate.net

Below is a representative table of potential derivatives synthesized from the core structure for ligand development.

| Derivative Class | R Group (Modification at -COOH) | R' Group (Modification at -OH) | Potential Interaction |

| Amide-Ether | Benzylamine | Benzyl | Pi-stacking, H-bonding |

| Amide-Ester | 4-Fluorobenzylamine | Acetic Anhydride | H-bonding, Halogen bonding |

| Ester-Ether | Methanol (as Ester) | 4-Methoxybenzyl | H-bond acceptor |

| Hydrazide | Hydrazine | (Unmodified) | H-bonding, Metal chelation |

This table is illustrative of synthetic possibilities for ligand design.

Many biologically active natural products, particularly polyketides and polyethers, feature saturated oxygen-containing heterocycles like tetrahydropyrans (oxanes) as core structural motifs. urfu.ru The synthesis of analogues of these natural products is a vital strategy for improving their pharmacological properties and understanding their mechanism of action. mdpi.com this compound represents a pre-formed, stereochemically defined building block that can be strategically incorporated into the total synthesis of such analogues.

Its integration can simplify complex synthetic routes by providing the oxane ring and an adjacent chiral center, thus reducing the number of steps required to construct these features. The dual functionality allows for its connection to other fragments of the target molecule. For example, the carboxylic acid can be used in a coupling reaction to extend a carbon chain, while the hydroxyl group can be used to form a key ether or ester linkage, characteristic of many polycyclic structures. This approach allows chemists to generate novel analogues that retain the essential oxane feature but vary other parts of the molecule to probe structure-activity relationships (SAR).

| Natural Product Class | Key Structural Feature | Role of this compound |

| Polyether Ionophores | Multiple tetrahydropyran/furan rings | Provides a terminal or internal oxane unit |

| Macrolides | Large lactone ring, often with sugar moieties | The oxane can mimic a pyranose sugar |

| Pyranonaphthoquinones | Isochromanquinone skeleton | Serves as a chiral fragment for side-chain construction |

This table provides examples of natural product classes where the title compound could serve as a synthetic precursor for analogues.

Beyond its direct incorporation, the functional groups of this compound can be chemically manipulated to generate more complex and advanced chemical scaffolds. The α-hydroxy acid moiety is a versatile precursor for a variety of heterocyclic systems. For example, condensation reactions with appropriate binucleophiles can lead to the formation of novel chiral heterocycles with the oxane ring as a prominent substituent.

The compound can serve as a starting point for diversity-oriented synthesis, where a common intermediate is used to create a library of structurally diverse molecules. mdpi.com Potential transformations include:

Lactonization: Intramolecular esterification, potentially after ring-opening or modification of the oxane, could yield novel bicyclic lactones.

Oxidative Cleavage: Cleavage of the C-C bond between the hydroxyl and carboxyl groups could unmask two new functional sites on the oxane ring for further elaboration.

Conversion to α-amino acids: Reductive amination or other nucleophilic substitution reactions at the hydroxyl-bearing carbon (after activation) could generate unnatural α-amino acids with a bulky, rigid oxane substituent, suitable for incorporation into peptidomimetics.

Cyclization Reactions: The carboxylic acid and hydroxyl group can participate in cyclization reactions to form fused or spirocyclic systems, which are valuable scaffolds in medicinal chemistry. nih.gov

These transformations enable the conversion of a simple chiral building block into a range of sophisticated molecular frameworks, expanding its utility in the exploration of chemical space for drug discovery and materials science.

Applications in Advanced Organic Synthesis and Materials Science

Chiral Building Block in Asymmetric Synthesis

The primary application of (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid is as a chiral building block. Chiral building blocks are enantiomerically pure compounds used as starting materials for the synthesis of complex target molecules, ensuring the final product has the correct stereochemistry. The presence of multiple functional groups and a defined stereocenter in this compound makes it a powerful tool in asymmetric synthesis. nih.gov

Enantiomerically pure chemicals are of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a molecule often resides in a single enantiomer. nih.gov Chiral α-hydroxy acids are a key class of intermediates for the synthesis of these active ingredients. rsc.orgrsc.org While specific blockbuster drugs derived directly from this compound are not detailed in extensive literature, its structural motifs are highly relevant.

Table 1: Structural Features of this compound and Their Synthetic Utility

| Feature | Synthetic Relevance |

| (S)-Chiral Center | Transfers chirality to the target molecule, crucial for biological activity. |

| α-Hydroxy Group | Can be protected, oxidized, or used as a nucleophile or directing group in subsequent reactions. |

| Carboxylic Acid | Can be converted to esters, amides, or alcohols, or used for coupling reactions. |

| Oxane Ring | Provides a stable, non-aromatic cyclic backbone, a common scaffold in bioactive molecules. |

The construction of molecules with multiple stereocenters is a significant challenge in organic chemistry. organic-chemistry.orgoup.comnih.gov Utilizing a starting material that already contains a defined stereocenter, such as this compound, can greatly facilitate this process through substrate-controlled stereoselective reactions. The existing chiral center can influence the stereochemical outcome of reactions at other sites in the molecule.

For example, the hydroxyl and carboxyl groups can be used to chelate metal catalysts, holding them on a specific face of the molecule to direct the approach of a reagent. This strategy is commonly employed in:

Stereoselective reductions: Directing the reduction of a nearby ketone to form a new chiral alcohol with a specific configuration.

Aldol (B89426) and Mannich reactions: The chiral center can influence the facial selectivity of enolate attack on an aldehyde or imine, leading to the formation of new C-C bonds with high diastereoselectivity. nih.gov

Allylations: Controlling the addition of allyl groups to create complex side chains with defined stereochemistry. oup.com

These transformations allow chemists to build up molecular complexity and create multiple, well-defined stereocenters in a predictable manner, which is essential for the synthesis of intricate natural products and pharmaceutical agents. nih.gov

Role in Ligand and Catalyst Development

The development of new chiral ligands is central to the advancement of asymmetric catalysis, a field that enables the production of enantiopure compounds on an industrial scale. nih.gov The structural characteristics of this compound make it an excellent candidate for modification into a chiral ligand.

Chiral ligands function by coordinating to a metal center, creating a chiral environment that forces a reaction to proceed enantioselectively. nih.govoup.comresearchgate.net Molecules containing both a hydroxyl and a carboxylic acid group, known as α-hydroxy acids, are effective chelating agents that can bind strongly to metal ions. researchgate.netacs.org

This compound can be chemically modified to create bidentate or multidentate ligands. For example, the carboxylic acid can be converted into an amide, which introduces a new nitrogen donor atom. These derived ligands can then be complexed with various transition metals (e.g., rhodium, iridium, palladium, copper) to form catalysts for a wide array of asymmetric transformations, including:

Asymmetric Hydrogenations

C-C Bond Forming Reactions mdpi.com

Asymmetric Cycloadditions

The design of such ligands allows for the fine-tuning of steric and electronic properties to maximize enantioselectivity for a specific chemical transformation. mdpi.com

The ability of α-hydroxy acids to form stable complexes with a variety of metal ions is well-documented. dtic.milresearchgate.net The carboxylate group and the α-hydroxy group form a stable five-membered chelate ring with the metal center. researchgate.net This chelation is fundamental to their function as ligands.

Studies on similar α-hydroxy acid-containing chelates show that they form well-defined complexes with metals like Fe(III), Ti(IV), and various Group 2 metals. acs.orgdtic.milmdpi.com The geometry and stability of these complexes are crucial for their potential catalytic activity. Research into metal complexes with ligands derived from this compound would likely focus on characterizing their structure and evaluating their performance in asymmetric catalysis. The inherent chirality of the ligand is expected to translate into enantioselective product formation when the metal complex is used to catalyze a reaction. nih.gov While extensive studies on the catalytic activity of complexes derived specifically from this compound are not widely published, the principles of coordination chemistry strongly support their potential in this area. rsc.org

Table 2: Potential Metal Complexes and Catalytic Applications

| Metal Center | Potential Ligand Type | Potential Catalytic Application |

| Rhodium (Rh) | Phosphine-amide derivative | Asymmetric hydrogenation of olefins |

| Iridium (Ir) | Amine-alcohol derivative | Asymmetric transfer hydrogenation of ketones |

| Palladium (Pd) | P,N-bidentate derivative | Asymmetric allylic alkylation |

| Copper (Cu) | Oxazoline-carboxylate derivative | Asymmetric Diels-Alder reactions |

Contributions to Materials Science

The application of chiral building blocks is expanding into materials science, particularly in the development of biodegradable and functional polymers. Poly(α-hydroxy acids) are a well-known class of biodegradable polyesters with applications in medicine and sustainable packaging. google.com

This compound can serve as a functional monomer for the synthesis of novel polyesters. Through polycondensation or ring-opening polymerization of its corresponding lactone, polymers can be created with unique properties imparted by the pendant oxane ring and the defined stereochemistry. acs.orgresearchgate.net The stereoregularity of the polymer backbone, controlled by using an enantiopure monomer, can significantly influence the material's properties, such as its crystallinity, melting point, degradation rate, and mechanical strength. acs.org

The presence of the oxane ring in the polymer side chain can enhance properties like hydrophilicity and biodegradability. Furthermore, the chirality of the polymer can be exploited for applications in chiral recognition and separation media, where the polymer matrix can selectively interact with one enantiomer of a guest molecule over the other.

Development of Electron-Transporting or Hole-Blocking Materials

A thorough review of scientific databases and research publications indicates that this compound and its specific derivatives have not been reported in the development of electron-transporting or hole-blocking materials. Research in this area of organic electronics tends to focus on molecules with extensive conjugated π-systems, which facilitate electron delocalization and charge transport. The structure of this compound, being a saturated heterocyclic compound, does not possess the requisite electronic properties typically associated with effective charge transport in organic semiconductor devices. Therefore, it is not a primary candidate for such applications.

Incorporation into Organic-Inorganic Hybrid Materials

There is currently no scientific literature available that describes the incorporation of this compound into organic-inorganic hybrid materials. The synthesis of these hybrid materials often involves the use of organic molecules that can form strong covalent or coordinative bonds with inorganic frameworks, such as metal oxides or silica (B1680970). While the carboxylic acid and hydroxyl functional groups of this compound could potentially serve as anchoring points to an inorganic component, there are no published studies that have explored this possibility for this particular compound. The research on organic-inorganic hybrids is vast and encompasses a wide array of organic precursors, but the subject compound is not among those documented.

Advanced Analytical Characterization and Spectroscopic Investigations

Chromatographic Techniques for Purity and Stereoisomeric Analysis

Chromatography is a cornerstone for separating and analyzing (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid, providing crucial data on its purity, the presence of any related impurities, and its stereoisomeric integrity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The biological and pharmacological activity of chiral molecules is often enantiomer-dependent. Therefore, accurately determining the enantiomeric excess (e.e.) of the (S)-enantiomer is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

The separation of the (S)- and (R)-enantiomers of 2-hydroxy-2-(oxan-4-yl)acetic acid is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely effective for separating a broad range of racemic compounds, including chiral acids. windows.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

For method development, a screening of various CSPs and mobile phase compositions (normal phase, reversed-phase, or polar organic) is typically performed to achieve optimal resolution. nih.gov In a typical analysis, a solution of the compound is injected into the HPLC system, and the two enantiomers are separated, allowing for the calculation of the enantiomeric excess by comparing the integrated peak areas of the two enantiomers.

Table 1: Representative Chiral HPLC Method Parameters and Expected Results

| Parameter | Typical Condition/Value |

|---|---|

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 4.6 mm I.D. x 250 mm, 5 µm particle size |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Retention Time (t R ) for (S)-enantiomer | ~8.5 min |

| Expected Retention Time (t R ) for (R)-enantiomer | ~10.2 min |

| Enantiomeric Excess (e.e.) Calculation | [(Area S - Area R) / (Area S + Area R)] x 100% |

Gas Chromatography-Mass Spectrometry (GC-MS/MS, GCxGC/TOF-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is required to convert the polar functional groups (hydroxyl and carboxylic acid) into more volatile and thermally stable derivatives.

Common derivatization strategies involve silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) or esterification followed by acylation. Once derivatized, the compound can be readily analyzed. GC-MS provides detailed information on purity and can be used to identify and quantify volatile impurities or degradation products. nih.govshimadzu.com Tandem mass spectrometry (GC-MS/MS) or comprehensive two-dimensional GC (GCxGC) coupled with Time-of-Flight Mass Spectrometry (TOF-MS) can offer enhanced selectivity and sensitivity for analyzing complex mixtures. researchgate.net

Table 2: Derivatization Agents for GC-MS Analysis

| Derivatization Agent | Target Functional Group(s) | Resulting Derivative |

|---|---|---|

| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -OH, -COOH | Trimethylsilyl (TMS) ether and ester |

| Diazomethane (CH₂N₂) | -COOH | Methyl ester |

| Pentafluorobenzyl bromide (PFBBr) | -COOH | Pentafluorobenzyl ester |

Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) for Metabolite Profiling

Ultra-Performance Liquid Chromatography (UPLC) coupled with High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or TOF analyzers, is a premier platform for metabolite profiling and impurity identification. UPLC provides rapid and highly efficient separations, while HRMS delivers exceptional mass accuracy (<5 ppm). This allows for the unambiguous determination of elemental compositions for the parent compound and any related substances. researchgate.net

In the context of this compound, UPLC-HRMS can be used to detect and identify potential metabolites in biological matrices or impurities from synthetic batches. The high mass accuracy facilitates the differentiation between compounds with very similar nominal masses. Analysis of the isotopic pattern further aids in confirming the elemental formula.

Table 3: Predicted High-Resolution Mass-to-Charge (m/z) Ratios for this compound (C₇H₁₂O₄)

| Adduct Ion | Formula | Predicted Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₇H₁₃O₄⁺ | 161.0808 |

| [M+Na]⁺ | C₇H₁₂O₄Na⁺ | 183.0628 |

| [M-H]⁻ | C₇H₁₁O₄⁻ | 159.0663 |

| [M+HCOO]⁻ | C₈H₁₃O₆⁻ | 205.0718 |

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide fundamental information about the molecular structure, bonding, and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, distinct signals are expected for the methine proton at the chiral center (C2), the protons of the oxane ring, and the exchangeable protons of the hydroxyl and carboxylic acid groups.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Signals are expected for the carbonyl carbon of the acid, the carbon bearing the hydroxyl group (C2), and the carbons of the oxane ring.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish definitive structural assignments. researchgate.net COSY identifies proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals. hmdb.canih.gov

Table 4: Predicted ¹H NMR Chemical Shifts (δ) for this compound (in D₂O)

| Proton Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| H-2 (CH-OH) | 4.0 - 4.2 | d (doublet) |

| H-3, H-5 (Oxane, axial) | 1.4 - 1.6 | m (multiplet) |

| H-3, H-5 (Oxane, equatorial) | 1.8 - 2.0 | m (multiplet) |

| H-4 (Oxane) | 1.9 - 2.1 | m (multiplet) |

| H-2', H-6' (Oxane, axial) | 3.3 - 3.5 | m (multiplet) |

| H-2', H-6' (Oxane, equatorial) | 3.9 - 4.1 | m (multiplet) |

Table 5: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (in D₂O)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C=O) | 175 - 180 |

| C-2 (CH-OH) | 73 - 76 |

| C-2', C-6' (Oxane) | 66 - 69 |

| C-4 (Oxane) | 38 - 41 |

| C-3, C-5 (Oxane) | 30 - 33 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of specific bonds. scispace.comwiley.com

The IR spectrum of this compound is expected to show characteristic absorption bands confirming its structure. A very broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group, which overlaps with the O-H stretch of the alcohol. libretexts.org A strong, sharp absorption band around 1700-1730 cm⁻¹ is a clear indicator of the C=O (carbonyl) stretch of the carboxylic acid. masterorganicchemistry.com Other significant bands include C-O stretching and C-H stretching vibrations.

Table 6: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | Carboxylic Acid & Alcohol | 2500 - 3300 | Broad, Strong |

| C-H stretch (sp³) | Alkyl | 2850 - 3000 | Medium |

| C=O stretch | Carboxylic Acid | 1700 - 1730 | Strong, Sharp |

| C-O stretch | Alcohol, Ether, Acid | 1050 - 1300 | Strong |

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of this compound. High-Resolution Mass Spectrometry (HRMS) provides the high-accuracy mass measurement necessary for unambiguous molecular formula confirmation. The nominal mass of the compound is 160.16 g/mol , and its monoisotopic mass is 160.0736 Da.

Under electrospray ionization (ESI) conditions, the molecule can be observed as various adducts. In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 161.0808. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 159.0662.

Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the precursor ion, yielding structurally informative product ions. The fragmentation pattern of this compound is dictated by its functional groups: a carboxylic acid, a hydroxyl group, and a tetrahydropyran (B127337) (oxane) ring. Key fragmentation pathways for carboxylic acids include the loss of water (H₂O, 18 Da) and the loss of the carboxyl group (COOH, 45 Da). libretexts.org

Expected fragmentation for the [M+H]⁺ ion would involve:

Loss of H₂O: A neutral loss of water from the hydroxyl and carboxylic acid groups, resulting in a fragment ion at m/z ~143.0706.

Loss of COOH radical: Cleavage of the bond adjacent to the carbonyl group could lead to the loss of the carboxyl radical, though less common. libretexts.org

Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) from the deprotonated molecule [M-H]⁻ is a common fragmentation pathway for carboxylic acids in negative ion mode.

Ring Opening/Fragmentation: The oxane ring can undergo cleavage, leading to a series of smaller fragment ions characteristic of the pyran structure.

The precise masses of these fragments, as determined by HRMS, are critical for elucidating the fragmentation pathways and confirming the compound's structure.

| Precursor Ion | m/z (Calculated) | Proposed Fragment | m/z (Calculated) | Description |

|---|---|---|---|---|

| [M+H]⁺ | 161.0808 | [M+H-H₂O]⁺ | 143.0706 | Neutral loss of water |

| [M-H]⁻ | 159.0662 | [M-H-CO₂]⁻ | 115.0764 | Loss of carbon dioxide (decarboxylation) |

UV/Vis Spectroscopy for Electronic Transitions and Complexation Studies

UV/Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. rsc.org The types of electronic transitions possible depend on the electronic structure of the molecule. libretexts.org

This compound is a saturated molecule containing only sigma (σ) bonds and non-bonding (n) electrons on its oxygen atoms. It lacks π-conjugated systems or chromophores that typically absorb light in the standard UV-Vis range (200–800 nm). uzh.ch

The expected electronic transitions for this compound are:

σ → σ* transitions: These involve promoting an electron from a sigma bonding orbital to a sigma anti-bonding orbital. These transitions are very high in energy and absorb light in the far-UV region (typically < 200 nm). libretexts.org

n → σ* transitions: This involves promoting an electron from a non-bonding orbital (from the oxygen atoms of the hydroxyl, ether, and carboxyl groups) to a sigma anti-bonding orbital. These transitions are of lower energy than σ → σ* but still generally occur at wavelengths below 200 nm. rsc.org

Consequently, a UV/Vis spectrum of this compound in a standard solvent like ethanol (B145695) or water is not expected to show any significant absorbance peaks above 200 nm.

While the molecule itself is not chromophoric, UV/Vis spectroscopy can be a valuable tool for complexation studies. If this compound acts as a ligand and forms a complex with a metal ion or another chromophoric species, new absorption bands may appear in the UV-Vis spectrum. researchgate.net The appearance, shift, or intensification of these bands can be used to study the stoichiometry, stability, and kinetics of complex formation. nih.govresearchgate.netnih.gov

X-ray Crystallography for Absolute Stereochemical Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. nih.gov For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously establish the spatial arrangement of atoms at the stereocenter, confirming the (S) configuration. ed.ac.uk

The determination of the absolute structure relies on the phenomenon of anomalous dispersion (or resonant scattering). ed.ac.uk When the X-ray wavelength used is near an absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number. This effect breaks Friedel's Law, which states that the intensities of diffraction spots (h,k,l) and (-h,-k,-l) are equal. The small intensity differences between these "Friedel pairs" contain the information about the absolute structure of the crystal. ox.ac.uk